molecular formula C10H9N3O2 B6244028 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid CAS No. 2680528-43-0

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid

Cat. No. B6244028
CAS RN: 2680528-43-0
M. Wt: 203.2
InChI Key:
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Description

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid, also known as TMB or 3-TMB, is an important organic compound with a wide range of applications in the scientific research field. It is a derivative of benzoic acid and is a white, crystalline solid with a melting point of 154-158°C. It is insoluble in water but soluble in most organic solvents. TMB has been used in the synthesis of various compounds, as a reagent for the detection of certain biochemical compounds, and as an inhibitor for enzymes.

Mechanism of Action

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid acts as an inhibitor for enzymes, such as phosphodiesterases and proteases. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the catalytic reaction from taking place. The binding of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid to the enzyme is reversible, and it can be displaced by the addition of a competitive inhibitor or a substrate.
Biochemical and Physiological Effects
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and proteases. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid has been shown to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it has a long shelf life and is stable in most solvents. The main limitation of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is that it is not soluble in water, which can limit its use in certain experiments.

Future Directions

The use of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid in scientific research is expected to continue to grow in the future. Potential future directions include the further study of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its mechanism of action and its use as an inhibitor for enzymes may lead to new discoveries and applications. Finally, the development of new synthetic methods for the preparation of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid could lead to more efficient and cost-effective production.

Synthesis Methods

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is typically synthesized through a three-step process that involves the reaction of benzoic acid with hydrazine, followed by the reaction with a halide, and finally the reaction with a nucleophile. The reaction of benzoic acid with hydrazine produces an intermediate compound, which is then reacted with a halide to form a halo-substituted intermediate. This intermediate is then reacted with a nucleophile to form the desired product, 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid.

Scientific Research Applications

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid has a wide range of applications in the scientific research field. It has been used as a reagent for the detection of certain biochemical compounds, such as proteins and enzymes. It is used in the synthesis of various compounds, such as peptides, peptidomimetics, and heterocyclic compounds. 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is also used as an inhibitor for enzymes, such as phosphodiesterases and proteases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid involves the reaction of 4-(chloromethyl)benzoic acid with 4H-1,2,4-triazole in the presence of a base to form the desired product.", "Starting Materials": [ "4-(chloromethyl)benzoic acid", "4H-1,2,4-triazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(chloromethyl)benzoic acid and 4H-1,2,4-triazole in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to precipitate the product.", "Step 4: Collect the product by filtration and wash with water and a suitable solvent (e.g. ethanol).", "Step 5: Dry the product under vacuum to obtain 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid as a white solid." ] }

CAS RN

2680528-43-0

Product Name

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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